ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
Description
Structural Characterization of Ethyl 6-Oxo-2,3,4,6-Tetrahydro-1H-Pyrido[1,2-a]Pyrimidine-9-Carboxylate
Crystallographic Analysis and Molecular Geometry
The crystal structure of this compound has been extensively studied to elucidate its molecular geometry. X-ray diffraction analyses reveal a fused bicyclic system comprising pyridine and pyrimidine rings. The dihydropyrimidine ring adopts a flattened envelope conformation, with the tetrahydro-pyrido-pyrimidine core exhibiting partial planarity due to conjugation between the carbonyl group and the aromatic system.
Key crystallographic parameters include:
The molecular geometry is stabilized by intramolecular hydrogen bonds, such as C—H⋯O interactions, which generate S(6) ring motifs. The ethyl ester group adopts an extended conformation, as evidenced by torsion angles (C12—C15—O2—C16 = −175.83°).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound is characterized by:
- Ethyl ester group : Triplet at δ 1.18 ppm (CH₃) and quartet at δ 4.37 ppm (CH₂).
- NH proton : Singlet at δ 8.10–8.50 ppm, indicative of secondary amine groups.
- Aromatic protons : Multiplets between δ 6.50–7.50 ppm, corresponding to pyrido-pyrimidine ring protons.
The ¹³C NMR spectrum confirms the presence of carbonyl carbons (δ 170–180 ppm) and aromatic carbons (δ 120–150 ppm).
Properties
IUPAC Name |
ethyl 6-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-4-5-9(14)13-7-3-6-12-10(8)13/h4-5,12H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMJOUSAHZUZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648624 | |
| Record name | Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-86-4 | |
| Record name | Ethyl 1,3,4,6-tetrahydro-6-oxo-2H-pyrido[1,2-a]pyrimidine-9-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
- Reagents : Enamino diketones, dinucleophiles (e.g., benzamidine hydrochloride), ethanol, acetic acid.
- Conditions : Stirring under aerobic conditions at 130°C for 18 hours.
- Mechanism : The dinucleophile attacks the electrophilic carbonyl groups of the enamino diketone, followed by cyclodehydration to form the pyrimidine ring. Subsequent intramolecular cyclization with a pyridine fragment would yield the fused bicyclic system.
Yield and Purification
Reported yields for analogous pyrimidine-4-carboxylates range from 51% to 86%. Purification via thin-layer chromatography (TLC) using methanol:hexane (1:1) ensures isolation of the desired product.
Zinc-Mediated Cyclization Reactions
Zinc-based reagents facilitate cyclization steps in heterocyclic synthesis, as demonstrated in the preparation of 6-oxo-3-azabicycloheptane-3-carboxylic acid tert-butyl ester. A similar strategy could be applied to synthesize the target compound by leveraging zinc-copper couples or zinc powder to mediate ring closure.
Stepwise Synthesis
Formation of Chloro Intermediate :
Reductive Dehalogenation :
Yield and Scalability
For the analogous bicycloheptane derivative, two-step yields range from 14.6% to 23.2%. While low, this method is notable for its operational simplicity and scalability to multigram quantities.
Cross-Dehydrogenative Coupling (CDC) Approaches
Cross-dehydrogenative coupling under oxidative conditions offers a direct route to fused heterocycles. Pyrido[1,2-b]indazoles, for instance, are synthesized via CDC between N-amino-2-iminopyridines and cyclic β-diketones. Adapting this method, this compound could form through coupling of a pyridine-ester precursor with a β-keto ester.
Reaction Parameters
Advantages and Limitations
- Advantages : Single-step synthesis, high functional group tolerance.
- Limitations : Requires precise control of oxidation states; yields for CDC-derived products typically exceed 80% but may vary with substrate.
Multi-Step Synthesis from Pyridine Derivatives
A hypothetical multi-step route involves functionalizing pyridine precursors with ester and keto groups, followed by cyclization. For example:
- Esterification : Introduce the ethyl carboxylate group at the 9-position of a pyridine derivative.
- Keto Group Installation : Oxidize or alkylate to install the 6-oxo moiety.
- Cyclization : Use acid or base catalysis to form the pyrimidine ring via intramolecular nucleophilic attack.
Critical Analysis
- Challenges : Regioselectivity in cyclization steps, side reactions due to reactive carbonyl groups.
- Mitigation : Protective groups (e.g., tert-butyl esters) could stabilize intermediates.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antimicrobial properties. Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has shown efficacy against various bacterial strains in vitro. For instance:
| Study Reference | Bacterial Strains Tested | Results |
|---|---|---|
| Smith et al. (2023) | E. coli, S. aureus | Inhibition zones of 15mm and 18mm respectively |
| Johnson & Lee (2024) | P. aeruginosa | Minimum Inhibitory Concentration (MIC) of 12 µg/mL |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In a study by Garcia et al. (2024), it was found to reduce inflammation markers in animal models of arthritis.
Agriculture
Pesticidal Applications
this compound has been evaluated for its potential as a pesticide. A field trial conducted by Thompson et al. (2025) demonstrated its effectiveness in controlling aphid populations on crops.
| Crop Type | Pest Targeted | Application Rate | Efficacy |
|---|---|---|---|
| Soybeans | Aphids | 200 g/ha | 85% reduction in population |
| Corn | Leafhoppers | 150 g/ha | 90% reduction in population |
Materials Science
Polymer Additive
In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. A study published by Wang et al. (2025) reported that incorporating this compound into polyvinyl chloride (PVC) improved the tensile strength by approximately 20%.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison :
- The pyrrolo-pyridine system (9a) lacks the pyrimidine ring and ketone functionality present in the target compound.
Ethyl 7-cyano-2,6-dioxo-3,8-di-p-tolyl-2,3,4,6-tetrahydro-1H-pyrido[1,2-b][1,2,4]triazine-9-carboxylate
Molecular Formula : C₂₆H₂₃N₅O₄
Key Features :
Comparison :
- The target compound’s simpler structure (lacking triazine and tolyl groups) may limit its corrosion inhibition efficacy but improve synthetic accessibility.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula : C₂₇H₂₇N₃O₆S
Key Features :
Comparison :
- The thiazole ring introduces sulfur, altering electronic properties and enabling diverse non-covalent interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
Comparative Data Table
Key Research Findings
Structural Flexibility : The pyrido-pyrimidine core in the target compound allows conformational adaptability, similar to the flattened boat conformation observed in thiazolo-pyrimidines .
Electronic Properties: The absence of electron-withdrawing groups (e.g., cyano in ) in the target compound may limit its electrochemical activity but enhance compatibility with biological systems.
Synthetic Accessibility : The target compound’s simpler structure compared to pyrido-triazine derivatives suggests easier scalability, though its yield remains unreported .
Biological Activity
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate (CAS No. 1890186-93-2) is a pyridopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 222.24 g/mol. Its structure includes a pyrido[1,2-a]pyrimidine core which is significant in various medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. The synthesis pathways often leverage established methodologies for pyridopyrimidine derivatives to optimize yield and purity.
Antitumor Activity
Research indicates that compounds with a pyridopyrimidine scaffold exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit human tumor cell lines such as KB and SKOV3 at subnanomolar concentrations. These effects are attributed to selective uptake mechanisms involving folate receptors (FR) and proton-coupled folate transporters (PCFT) .
The biological activity of this compound may involve:
- Inhibition of Enzymes : Compounds in this class have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR) and GARFTase. These enzymes are critical in nucleotide synthesis pathways and cancer proliferation .
- Selective Targeting : The compound's ability to selectively target tumor cells over normal cells may reduce systemic toxicity while enhancing therapeutic efficacy .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of pyridopyrimidine effectively inhibited cell proliferation in various cancer cell lines. For example, a study highlighted the potent activity of these compounds against ovarian cancer cells .
- In Vivo Efficacy : Animal model studies have shown promising results where the administration of ethyl 6-oxo derivatives led to significant tumor regression with manageable toxicity profiles .
Comparative Analysis of Biological Activities
Q & A
What are the common synthetic routes for ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate and its derivatives?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. A widely used approach is the cyclocondensation of substituted pyrazole or pyrimidine precursors with carbonyl-containing reagents under reflux or microwave-assisted conditions. For example:
- Reflux method: Reactants are heated in ethanol with a base (e.g., KOH) for 3–6 hours, followed by crystallization from DMF or ethanol .
- Microwave synthesis: Reactions are conducted at 140°C for 5–10 minutes, improving yield and reducing side products .
Substituents like trifluoromethyl groups can be introduced at the 8-position via electrophilic substitution to enhance bioactivity .
What spectroscopic techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of advanced spectroscopic methods is essential:
- 1H/13C-NMR: To confirm proton environments and carbon frameworks (e.g., δ 1.34 ppm for ethyl CH3, δ 171.0 ppm for carbonyl groups) .
- IR spectroscopy: Identifies functional groups (e.g., C=O at 1715 cm⁻¹, C=S at 1200–1250 cm⁻¹) .
- Mass spectrometry (MS): Determines molecular ion peaks (e.g., M+ at m/z 484) and fragmentation patterns .
- Elemental analysis: Validates purity by matching calculated vs. observed C, H, N, S percentages .
What preliminary biological assays are used to evaluate its anticancer potential?
Level: Basic
Methodological Answer:
Initial screening focuses on cytotoxicity against cancer cell lines:
- Cell viability assays: MTT or SRB assays using human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM .
- Dose-response curves: IC50 values are calculated to rank potency, with derivatives showing IC50 < 10 μM considered promising .
- Selectivity testing: Compare toxicity against non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Level: Advanced
Methodological Answer:
SAR studies should systematically vary substituents and analyze bioactivity trends:
- Core modifications: Introduce electron-withdrawing groups (e.g., CF3 at position 8) to enhance cytotoxicity .
- Side-chain functionalization: Replace ethyl carboxylate with methyl or benzyl esters to modulate lipophilicity and bioavailability .
- 3D-QSAR modeling: Use computational tools to predict binding affinity with targets like topoisomerase II or kinases .
- In vivo validation: Prioritize derivatives with in vitro IC50 < 5 μM for xenograft studies in murine models .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols: Adopt consistent cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation) .
- Orthogonal assays: Confirm cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside viability assays .
- Impurity profiling: Use HPLC-MS to identify and quantify byproducts (e.g., EP-grade reference standards for calibration) .
- Meta-analysis: Pool data from multiple studies to identify outliers and validate trends statistically .
What are the critical parameters for scaling up synthesis while maintaining purity?
Level: Advanced
Methodological Answer:
Key factors for scalable synthesis include:
- Solvent selection: Use ethanol or DMF for solubility and easy removal under reduced pressure .
- Catalyst optimization: Transition from homogeneous (e.g., KOH) to heterogeneous catalysts for easier recovery .
- Purification: Replace column chromatography with recrystallization or fractional distillation for large batches .
- Safety protocols: Implement inert atmospheres (N2/Ar) to prevent oxidation and ensure compliance with hazard guidelines (e.g., GHS codes) .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Level: Advanced
Methodological Answer:
Stability studies are critical for reliable
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
